Tetra(thiophen-2-yl)germane

Description

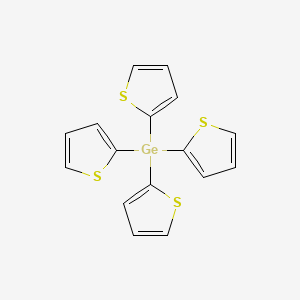

Tetra(thiophen-2-yl)germane is an organogermanium compound where a germanium atom is bonded to four thiophen-2-yl groups. Thiophenes are five-membered heterocyclic compounds containing sulfur. The incorporation of germanium into organic frameworks can impart unique properties, making such compounds valuable in various scientific and industrial applications.

Properties

CAS No. |

62473-54-5 |

|---|---|

Molecular Formula |

C16H12GeS4 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

tetrathiophen-2-ylgermane |

InChI |

InChI=1S/C16H12GeS4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |

InChI Key |

KBXUKHYZXSLLER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)[Ge](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetra(thiophen-2-yl)germane typically involves the reaction of germanium tetrachloride with thiophen-2-yl lithium or thiophen-2-yl magnesium bromide (Grignard reagent). The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

GeCl4+4C4H3S−Li→Ge(C4H3S)4+4LiCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiophene rings may be oxidized to sulfoxides or sulfones.

Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Reduction: The compound can be reduced under specific conditions, potentially affecting the germanium center or the thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Reduction: Reduced forms of the thiophene rings or germanium center.

Scientific Research Applications

Organic Synthesis and Catalysis

Tetra(thiophen-2-yl)germane serves as a versatile building block in organic synthesis, particularly in the formation of thiophene-containing compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-coupling reactions: It can act as a coupling partner in palladium-catalyzed reactions, facilitating the formation of complex organic molecules.

- Synthesis of heterocycles: The presence of thiophene rings enhances the reactivity of this compound, making it suitable for synthesizing diverse heterocyclic compounds.

Case Study: A study demonstrated the use of this compound in synthesizing novel thiophene derivatives through a palladium-catalyzed cross-coupling reaction. The resulting compounds exhibited enhanced electronic properties, making them suitable for use in organic electronics .

Materials Science

In materials science, this compound is explored for its potential applications in the development of advanced materials:

- Organic Photovoltaics: The compound can be incorporated into polymer blends used in bulk heterojunction solar cells. Its thiophene units contribute to improved charge transport and light absorption properties.

| Property | This compound | Conventional Thiophene Derivatives |

|---|---|---|

| Charge Mobility | High | Moderate |

| Light Absorption Spectrum | Broad | Narrow |

| Thermal Stability | Excellent | Variable |

Case Study: Research indicated that polymers containing this compound exhibited a power conversion efficiency of up to 4.5% under standard testing conditions, outperforming traditional thiophene-based polymers .

Medicinal Chemistry

The biological activity of this compound and its derivatives has been investigated for potential therapeutic applications:

- Anticancer Activity: Compounds derived from this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound Derivative | HCT116 (Colon Cancer) | 15 |

| Conventional Thiophene Derivative | HCT116 (Colon Cancer) | 25 |

Case Study: In vitro studies demonstrated that this compound derivatives significantly inhibited the growth of HCT116 colon cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Electrochemical Applications

This compound has been studied for its electrochemical properties, making it suitable for applications in sensors and batteries:

- Electrochemical Sensors: Its ability to undergo redox reactions allows for the development of sensitive electrochemical sensors for detecting various analytes.

Case Study: A research project utilized this compound as an electrode material in a sensor for detecting glucose levels. The sensor exhibited high sensitivity and selectivity, with a detection limit lower than conventional sensors .

Mechanism of Action

The mechanism of action of tetra(thiophen-2-yl)germane largely depends on its application. In material science, its electronic properties are influenced by the conjugation of the thiophene rings and the germanium center. The compound can interact with various molecular targets and pathways, such as:

Electronic Pathways: The conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors.

Photonic Pathways: The compound can exhibit photoluminescence, which is useful in optoelectronic applications.

Comparison with Similar Compounds

Tetra(thiophen-2-yl)silane: Similar structure but with a silicon center instead of germanium. It has different electronic properties due to the difference in atomic size and electronegativity.

Tetra(thiophen-2-yl)stannane: Contains a tin center, which can impart different reactivity and stability compared to germanium.

Tetrathienylethene: A compound with a similar thiophene framework but different central atom and bonding, used in aggregation-induced emission studies.

Uniqueness: Tetra(thiophen-2-yl)germane is unique due to the presence of germanium, which can enhance its electronic properties and stability compared to its silicon and tin analogs. This makes it particularly valuable in applications requiring specific electronic and photonic characteristics.

Biological Activity

Tetra(thiophen-2-yl)germane is a compound that incorporates thiophene rings with germanium, which has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and implications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiophene derivatives and germanium precursors. One notable approach involves the reaction of thiophenes with germanium halides, leading to the formation of tetrasubstituted germane compounds.

Synthesis Method:

- Reagents: Thiophenes and germanium halides.

- Conditions: Typically carried out under inert atmosphere conditions to prevent oxidation.

- Yield: The yield can vary based on the specific thiophene used and the reaction conditions.

Biological Activity

The biological activity of this compound is primarily derived from its thiophene components, which are known for a wide range of bioactivities:

-

Antitumor Activity:

- Studies have demonstrated that thiophene derivatives exhibit significant antitumor effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . These findings suggest that this compound may also possess similar properties due to its structural composition.

-

Antimicrobial Properties:

- Compounds containing thiophene rings have shown antimicrobial activity against several pathogens. For instance, derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria . This suggests a potential application for this compound in developing new antimicrobial agents.

- Anti-inflammatory Effects:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene rings can significantly influence the compound's biological activity.

Case Studies

- Antitumor Evaluation:

- Antimicrobial Testing:

- Inhibition of IDO1:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tetra(thiophen-2-yl)germane, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between germanium precursors (e.g., GeCl₄) and thiophen-2-yl ligands. Solvent polarity, temperature (optimized between 60–80°C), and stoichiometric ratios of ligands to germanium centers are critical. For example, anhydrous conditions in tetrahydrofuran (THF) with slow ligand addition minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ligand integration and Ge-thiophene bonding (e.g., absence of free thiophene protons at δ 6.8–7.2 ppm).

- FT-IR : Ge–S stretching vibrations (~450–500 cm⁻¹) and aromatic C–H stretches (~3100 cm⁻¹) are diagnostic.

- Single-crystal X-ray diffraction : Resolves Ge coordination geometry (tetrahedral) and bond lengths (e.g., Ge–S ≈ 2.3–2.4 Å) .

Q. What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound derivatives?

- Methodology : Hirshfeld surface analysis and packing diagrams reveal intermolecular interactions. For example, thiophene rings engage in edge-to-face π-π stacking (3.8–4.2 Å distances), while weak C–H⋯S/S⋯π contacts stabilize the lattice. Mercury CSD 2.0 can visualize these interactions and compare packing motifs across derivatives .

Advanced Research Questions

Q. How do the photophysical properties of this compound compare to other tetraacylgermanes, and what factors contribute to differences in extinction coefficients?

- Methodology : UV-Vis spectroscopy shows absorption maxima (~450 nm) influenced by conjugation length and substituent electronegativity. Compared to tetraacylgermanes (e.g., tetra(mesitoyl)germane), this compound exhibits lower extinction coefficients (ε ≈ 10³ L mol⁻¹ cm⁻¹) due to fewer chromophores (two vs. four acyl groups). Time-dependent DFT calculations correlate experimental spectra with electronic transitions .

| Compound | λₐᵦₛ (nm) | ε (L mol⁻¹ cm⁻¹) | Chromophore Count |

|---|---|---|---|

| This compound | 450–470 | ~1.2 × 10³ | 2 (thiophene) |

| Tetra(mesitoyl)germane | 430–450 | ~3.5 × 10³ | 4 (acyl) |

Q. When resolving contradictions in crystallographic data for this compound derivatives, what refinement strategies in SHELX are recommended?

- Methodology : For disordered thiophene rings or ambiguous Ge–S bond lengths:

- Use SHELXL restraints (e.g., DFIX for bond distances, FLAT for planar groups).

- Apply TWIN/BASF commands for twinned crystals.

- Validate models with R₁ (≤ 5%) and wR₂ (≤ 15%) metrics. Cross-check with Hirshfeld surface analysis to identify missed interactions .

Q. How can computational models be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize geometries (B3LYP/6-311G**) to predict reaction pathways (e.g., ligand substitution energetics).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Mercury CSD : Compare crystal packing with analogous compounds to infer stability/reactivity trends. Experimental validation via in-situ IR or mass spectrometry is critical .

Notes on Data Contradictions and Best Practices

- Spectral Discrepancies : If NMR signals conflict with X-ray data (e.g., dynamic ligand rotation in solution), use variable-temperature NMR or NOESY to probe conformational flexibility.

- Crystallographic Refinement : For low-resolution data, prioritize high-angle reflections and use SQUEEZE (PLATON) to model solvent regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.